molecular formula C7H7BNaO4 B12337301 CID 68576927 CAS No. 914454-08-3

CID 68576927

Cat. No.: B12337301
CAS No.: 914454-08-3
M. Wt: 188.93 g/mol
InChI Key: KDNDEZRSNBJCKS-UHFFFAOYSA-N
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Description

CID 68576927 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of Citrus essential oil (CIEO) . Its structure (Figure 1A in ) and chromatographic profile (Figure 1B–D) suggest it is a terpenoid or oxygenated derivative, given its presence in essential oil fractions. The compound’s mass spectrum (Figure 1D) and vacuum distillation partitioning behavior (Figure 1C) indicate moderate volatility and polarity, consistent with bioactive constituents common in Citrus species. While exact functional groups remain unspecified in the evidence, its classification aligns with cyclic ethers or sesquiterpenes, which are prevalent in plant-derived essential oils .

Properties

CAS No.

914454-08-3

Molecular Formula

C7H7BNaO4

Molecular Weight

188.93 g/mol

InChI

InChI=1S/C7H7BO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);

InChI Key

KDNDEZRSNBJCKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)O)(O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 68576927 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 68576927 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

CID 68576927 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.

Biological Activity

CID 68576927 is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Overview of Biological Activity

This compound has been evaluated for its efficacy against several pathogenic organisms and cancer cell lines. The compound has shown promising results in both antimicrobial and cytotoxic assays.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound and related compounds against various strains, including:

  • Staphylococcus aureus (ATCC 29213)
  • Enterococcus faecalis (ATCC 29212)
  • Methicillin-resistant Staphylococcus aureus (MRSA) isolates
  • Vancomycin-resistant Enterococcus faecalis isolates
  • Mycobacterium tuberculosis and M. smegmatis

The results indicated that certain derivatives of this compound exhibited significant antimicrobial activity. Notably, six diamide derivatives demonstrated high antistaphylococcal activity with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM . Additionally, two specific compounds showed activity against M. tuberculosis with MICs of 18.7 μM and 35.8 μM respectively, indicating their potential as therapeutic agents against resistant strains .

Cytotoxicity

The cytotoxic effects of this compound were assessed using the human monocytic leukemia cell line THP-1. The half-maximal inhibitory concentration (IC50) values ranged from 1.4 to >10 µM , suggesting that the compound's cytotoxicity increases with its lipophilicity. This correlation highlights the importance of molecular structure in determining biological activity .

Structure-Activity Relationships (SAR)

The structural modifications of this compound significantly influence its biological properties:

  • Amide Groups : The number and type of amide groups present in the molecule were crucial for enhancing antimicrobial activity.
  • Lipophilicity : Compounds with bulkier lipophilic chains (e.g., isopropyl or isobutyl) showed improved activity, emphasizing the role of hydrophobic interactions in microbial inhibition.
  • Linker Variability : The nature of the connecting linker between different molecular fragments also affected the overall efficacy, suggesting that strategic modifications can optimize biological performance .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives:

  • Study on Antimicrobial Efficacy :
    • A series of benzylated intermediates were synthesized and tested.
    • Results showed that while many intermediates were inactive, specific final compounds demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics like ampicillin and isoniazid.
  • Cytotoxicity Assessment :
    • The evaluation of IC50 values across different derivatives revealed a clear trend where increased lipophilicity correlated with higher cytotoxic effects against THP-1 cells.

Data Summary

Compound TypeMIC (μM)Activity Type
Diamides0.070 - 8.95Antistaphylococcal
Diamides4.66 - 35.8Anti-enterococcal
Specific Derivatives18.7Anti-M. tuberculosis
Specific Derivatives35.8Anti-M. smegmatis
THP-1 Cell LineIC50: 1.4 - >10Cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxins are marine-derived polyketides with cyclic ether moieties, sharing a macrocyclic core with CID 68576925. Key comparisons include:

Table 1: Structural and Functional Comparison
Property CID 68576927 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Core Structure Cyclic terpenoid/ether (inferred) 14-membered macrocyclic polyketide Methylated macrocyclic polyketide
Functional Groups Oxygenated moieties (GC-MS data) Epoxide, hydroxyl, ketone Epoxide, hydroxyl, methyl ketone
Source Citrus essential oil Marine cyanobacteria Synthetic/methylated derivative
Bioactivity Antimicrobial (speculated) Cytotoxic, antifungal Enhanced lipophilicity/stability

Key Observations :

  • Structural Divergence : this compound lacks the extended macrocyclic ring system of oscillatoxins but shares oxygenated functional groups critical for bioactivity.
  • Biological Role : Oscillatoxins exhibit cytotoxicity via ion channel modulation, whereas this compound’s role in plant defense mechanisms (e.g., antimicrobial) is inferred from its essential oil context .
  • Synthetic Accessibility : Unlike oscillatoxin D (natural product), this compound can be isolated directly from CIEO, enabling cost-effective extraction .

Functional Analogues: Chlorinated Cyclic Compounds

highlights hexachlorocyclohexane (HCH) isomers, which share a cyclic backbone with this compound but differ in substitution patterns:

Table 2: Physicochemical Properties
Property This compound γ-HCH (CID 727) Hexachlorocyclopentadiene (CID 59220)
Molecular Formula C₁₅H₂₄O₂ (speculated) C₆H₆Cl₆ C₅Cl₆
Polarity Moderate (GC-MS) Nonpolar Highly nonpolar
Applications Fragrance/antimicrobial Pesticide Flame retardant intermediate

Key Observations :

  • Chlorination Impact : HCH isomers exhibit environmental persistence and toxicity, contrasting with this compound’s biodegradability and plant-based origin.
  • Functional Overlap : Both classes serve ecological roles—this compound in plant defense and HCHs in pest control—but diverge in mechanism and safety profiles .

Research Implications and Limitations

  • Data Gaps : Evidence lacks explicit data on this compound’s spectral characterization (e.g., NMR) and bioassay results, limiting mechanistic comparisons. Future studies should prioritize full structural elucidation and bioactivity screening.

Q & A

Q. How can I design a high-impact, novel study on this compound?

  • Methodological Answer :
  • Interdisciplinary angles : Explore applications in emerging fields (e.g., nanomedicine delivery, CRISPR synergy) .
  • High-throughput screening : Use automation to test combinatorial libraries or phenotypic responses .
  • Pre-registration : Submit study protocols to platforms like ClinicalTrials.gov to establish novelty and reduce bias .

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